molecular formula C24H33N5O4 B5825982 N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B5825982
M. Wt: 455.5 g/mol
InChI Key: ZQMQJHJCYCNIRP-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the bis(2-methylpropyl)amino group: This step involves the alkylation of the nitrophenyl intermediate with bis(2-methylpropyl)amine.

    Formation of the methoxyphenyl intermediate: This involves the methoxylation of another aromatic compound.

    Condensation reaction: The final step involves the condensation of the nitrophenyl and methoxyphenyl intermediates with acetohydrazide under suitable conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and methoxyphenyl groups may facilitate binding to these targets, while the acetohydrazide moiety may be involved in the inhibition or activation of enzymatic activity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and methoxyphenyl groups, along with the acetohydrazide moiety, makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17(2)15-28(16-18(3)4)23-11-8-21(29(31)32)12-19(23)13-26-27-24(30)14-25-20-6-9-22(33-5)10-7-20/h6-13,17-18,25H,14-16H2,1-5H3,(H,27,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMQJHJCYCNIRP-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.